N-(2E)-TCO-L-lysine, also known as trans-cyclooct-2-ene-L-lysine, is a modified amino acid that incorporates a trans-cyclooctene moiety into the lysine structure. This compound is notable for its application in bioorthogonal chemistry, particularly in click reactions that facilitate the selective labeling of biomolecules. The unique structural feature of N-(2E)-TCO-L-lysine is the presence of a strained cyclooctene ring, which enhances its reactivity in inverse electron-demand Diels-Alder cycloadditions with tetrazines, making it a valuable tool for bioconjugation and imaging applications in live cells
N-(2E)-TCO-L-lysine participates primarily in bioorthogonal reactions, particularly the strain-promoted inverse electron-demand Diels-Alder reaction. This reaction allows for rapid and selective conjugation with tetrazines under physiological conditions without the need for metal catalysts. The mechanism involves the reaction of the strained cyclooctene with a tetrazine to form a stable product, which can be further functionalized or labeled
N-(2E)-TCO-L-lysine's unique trans-cyclooctene structure provides advantages in terms of reactivity and specificity, making it a preferred choice for many researchers engaged in bioconjugation and related fields. N-(2E)-TCO-L-lysine has shown significant potential in biological applications due to its ability to selectively label proteins and other biomolecules. Its reactivity with tetrazines allows researchers to visualize and track proteins in living cells, enabling studies on protein dynamics and interactions. This compound has been utilized in various studies to explore protein localization and function within cellular environments
The synthesis of N-(2E)-TCO-L-lysine typically involves several key steps: Studies have demonstrated that N-(2E)-TCO-L-lysine interacts efficiently with various tetrazines, showcasing its utility in bioorthogonal chemistry. These interactions are characterized by rapid kinetics and high specificity, making them suitable for applications requiring precise control over conjugation events in complex biological mixtures
N-(2E)-TCO-L-lysine shares similarities with other modified amino acids used in bioorthogonal chemistry but stands out due to its unique cyclooctene structure. Here are some comparable compounds:1,3-Dipolar Cycloaddition General feature Broader class of reactions but lacks specificity compared to TCO-tetrazine interactions .
Compound Name Structure Feature Unique Aspect Azidohomoalanine Azide group Reacts through copper-catalyzed azide-alkyne cycloaddition; slower than TCO reactions . Norbornene-Lysine Norbornene moiety Also used in Diels-Alder reactions but less reactive than TCO
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